molecular formula C20H15BrClN5O2S B14096509 2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B14096509
M. Wt: 504.8 g/mol
InChI Key: NOJKSDXIDAQODJ-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrazolopyrimidine core, and a chloro-methylphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using brominated aromatic compounds and suitable catalysts.

    Thioether Formation: The thioether linkage is formed by reacting the pyrazolopyrimidine derivative with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with 3-chloro-4-methylphenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolopyrimidine core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)thieno(2,3-d)pyrimidin-4(3H)-one
  • 5-(2,4-dimethoxyphenyl)thieno(2,3-d)pyrimidin-4(3H)-one
  • 5-(4-bromophenyl)-4-(2-naphthyloxy)thieno(2,3-d)pyrimidine

Uniqueness

The uniqueness of 2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C20H15BrClN5O2S

Molecular Weight

504.8 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C20H15BrClN5O2S/c1-11-2-5-13(8-16(11)22)24-17(28)10-30-20-25-18-15(9-23-26-18)19(29)27(20)14-6-3-12(21)4-7-14/h2-9H,10H2,1H3,(H,23,26)(H,24,28)

InChI Key

NOJKSDXIDAQODJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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